molecular formula C8H8ClNO2 B118760 (S)-2-Amino-2-(2-chlorophenyl)acetic acid CAS No. 141315-50-6

(S)-2-Amino-2-(2-chlorophenyl)acetic acid

Cat. No. B118760
M. Wt: 185.61 g/mol
InChI Key: LMIZLNPFTRQPSF-ZETCQYMHSA-N
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Description

(S)-2-Amino-2-(2-chlorophenyl)acetic acid is a derivative of amino acids with a chlorophenyl group attached to the acetic acid backbone. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds with chlorophenyl groups and their potential biological activities. For instance, derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid have been studied for their anti-inflammatory and immunosuppressive properties .

Synthesis Analysis

The synthesis of related compounds, such as the derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid, involves the condensation of thioureas with methyl 3-bromo-3-(4-chlorobenzoyl) propionate . Additionally, N-2-(4-chlorophenyl)acetyl derivatives of various (S)-amino acids have been successfully synthesized and characterized using techniques like 1H NMR, 13C NMR, and FT-IR spectroscopy . These methods could potentially be adapted for the synthesis of (S)-2-Amino-2-(2-chlorophenyl)acetic acid.

Molecular Structure Analysis

The molecular structure of the synthesized compounds is typically confirmed through spectral analysis and, in some cases, by degradation and identification of decomposition products . For the N-2-(4-chlorophenyl)acetyl derivatives of (S)-amino acids, structural confirmation was achieved using NMR and FT-IR spectroscopy . These techniques would be relevant for analyzing the molecular structure of (S)-2-Amino-2-(2-chlorophenyl)acetic acid as well.

Chemical Reactions Analysis

The chemical reactions of chlorophenylthiazole derivatives have revealed unexpected details about their chemical properties . While the specific reactions of (S)-2-Amino-2-(2-chlorophenyl)acetic acid are not discussed, the reactivity of similar compounds suggests that it may also exhibit interesting chemical behavior that could be explored through further research.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are not extensively detailed in the provided papers. However, the antimicrobial activity of the N-2-(4-chlorophenyl)acetyl derivatives of (S)-amino acids against various pathogens suggests that these compounds have bioactive properties . Similarly, the anti-inflammatory and analgesic activities of 2-amino-4-(4-chlorophenyl) thiazole-5-acetic acids and esters indicate that they have significant pharmacological potential . These findings could inform the investigation of the physical and chemical properties of (S)-2-Amino-2-(2-chlorophenyl)acetic acid, particularly in relation to its biological activity.

Scientific Research Applications

Synthesis of Phenylacetoxy Cellulosics and Its Halogenated Derivatives

  • Scientific Field: Organic Chemistry
  • Application Summary: 2-Chlorophenylacetic acid has been used in the synthesis of phenylacetoxy cellulosics and its halogenated derivatives .

Synthesis of Pyrimidine-Derived Indole Ribonucleosides

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Pyrimidine-derived indole ribonucleosides (2S,3R,4S,5S)-2-(6-chloro-4-(furan-2-yl)-9H-pyrimido[4,5-b]indol-9-yl)-5-(hydroxymethyl)-tetrahydrofuran-3,4-diols were synthesized and tested for in vitro antiproliferative (HL-60 cervical carcinoma HeLaS3, T-lymphoblastic leukemia human cell line CCRF–CEM and promyelocytic leukemia) and antiviral activities .

Safety And Hazards

“(S)-2-Amino-2-(2-chlorophenyl)acetic acid” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it .

properties

IUPAC Name

(2S)-2-amino-2-(2-chlorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIZLNPFTRQPSF-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H](C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363563
Record name (2S)-Amino(2-chlorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-2-(2-chlorophenyl)acetic acid

CAS RN

141315-50-6
Record name (αS)-α-Amino-2-chlorobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141315-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-Amino(2-chlorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-2-Amino-2-(2-chlorophenyl)acetic acid
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